![molecular formula C25H24N2O3 B7693360 N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)
N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCBS is a chemical compound that belongs to the class of sulfonamide derivatives. It has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. Due to its potential therapeutic benefits, CCBS has become a topic of interest in scientific research.
Mécanisme D'action
The mechanism of action of CCBS involves the inhibition of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. By inhibiting this enzyme, CCBS can reduce the production of pro-inflammatory mediators and decrease the activity of neurons, leading to its anti-inflammatory and anticonvulsant effects.
Biochemical and Physiological Effects:
CCBS has been shown to have a number of biochemical and physiological effects in the body. It can reduce the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory conditions. CCBS can also decrease the activity of neurons by inhibiting the release of neurotransmitters such as glutamate and GABA, leading to its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
CCBS has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, one of the limitations of CCBS is its low potency, which can make it difficult to achieve therapeutic effects at lower doses.
Orientations Futures
There are several future directions for the study of CCBS. One potential area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CCBS has been shown to have neuroprotective effects that can be beneficial in these conditions. Another area of research is the development of more potent derivatives of CCBS that can have greater therapeutic efficacy.
In conclusion, CCBS is a compound with potential therapeutic applications in various diseases and disorders. Its anti-inflammatory and anticonvulsant properties make it a promising candidate for further study. With continued research, CCBS and its derivatives may become important tools in the treatment of a wide range of conditions.
Méthodes De Synthèse
The synthesis of CCBS involves the reaction of N-cyclohexylbenzenesulfonamide with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound, N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide.
Applications De Recherche Scientifique
CCBS has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been found to possess anti-inflammatory properties that can be beneficial in the treatment of inflammatory conditions such as arthritis, multiple sclerosis, and asthma. CCBS has also been shown to have anticonvulsant properties that can be useful in the treatment of epilepsy.
Propriétés
IUPAC Name |
1-benzoyl-N-(4-ethoxyphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-2-30-22-13-11-21(12-14-22)26-24(28)20-10-15-23-19(17-20)9-6-16-27(23)25(29)18-7-4-3-5-8-18/h3-5,7-8,10-15,17H,2,6,9,16H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEDQIRMZVNCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

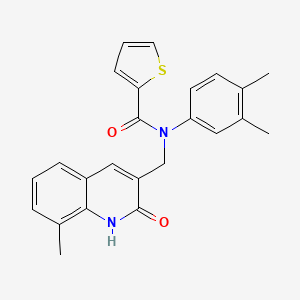
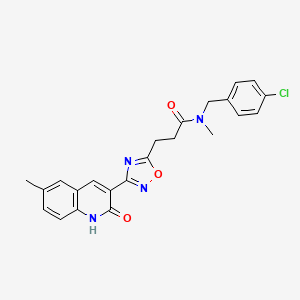
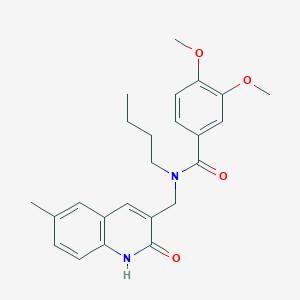
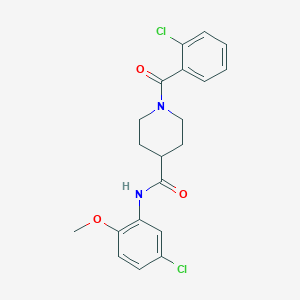

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)
![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)

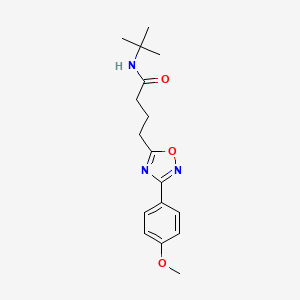
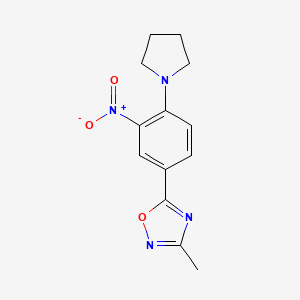
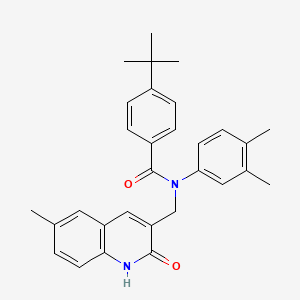

![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7693375.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide](/img/structure/B7693380.png)